Cas no 73010-36-3 (1-(5-methylpyridin-2-yl)acetone)

1-(5-methylpyridin-2-yl)acetone structure
73010-36-3 structure
Product Name:1-(5-methylpyridin-2-yl)acetone
CAS No:73010-36-3
MF:C9H11NO
MW:149.189742326736
MDL:MFCD09864215
CID:1085786
PubChem ID:18667546
Update Time:2025-04-23

1-(5-methylpyridin-2-yl)acetone Chemical and Physical Properties

Names and Identifiers

    • 1-(5-methyl-2-pyridinyl)-2-Propanone
    • 1-(5-METHYLPYRIDIN-2-YL)ACETONE
    • 1-(5-methylpyridin-2-yl)acetone(SALTDATA: FREE)
    • 1-(5-methylpyridin-2-yl)propan-2-one
    • (5-methyl-pyridin-2-yl)-propan-2-one
    • 1-(5-methyl-2-pyridinyl)acetone
    • 1-(5-Methyl-2-pyridyl)-propan-2-on
    • AG-G-88251
    • Ambcb4002457
    • CTK5D7231
    • SureCN7229581
    • IHWRVCONMXLQQT-UHFFFAOYSA-N
    • SB53988
    • BS-36224
    • 73010-36-3
    • DTXSID40595400
    • EN300-1855264
    • AT40068
    • CS-0205756
    • 1-(5-Methylpyridin-2-yl)acetone, AldrichCPR
    • MFCD09864215
    • YCA01036
    • AKOS012501647
    • SCHEMBL7229581
    • DB-215673
    • 1-(5-methylpyridin-2-yl)acetone
    • MDL: MFCD09864215
    • Inchi: 1S/C9H11NO/c1-7-3-4-9(10-6-7)5-8(2)11/h3-4,6H,5H2,1-2H3
    • InChI Key: IHWRVCONMXLQQT-UHFFFAOYSA-N
    • SMILES: O=C(C)CC1C=CC(C)=CN=1

Computed Properties

  • Exact Mass: 149.08400
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96000
  • LogP: 1.52150

1-(5-methylpyridin-2-yl)acetone Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

1-(5-methylpyridin-2-yl)acetone Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(5-methylpyridin-2-yl)acetone Pricemore >>

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1-(5-methylpyridin-2-yl)acetone Suppliers

Amadis Chemical Company Limited
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(CAS:73010-36-3)1-(5-methylpyridin-2-yl)acetone
Order Number:A1173161
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:25
Price ($):169.0
Email:sales@amadischem.com

1-(5-methylpyridin-2-yl)acetone Related Literature

Additional information on 1-(5-methylpyridin-2-yl)acetone

Professional Introduction to 1-(5-methyl-2-pyridinyl)-2-Propanone (CAS No. 73010-36-3)

1-(5-methyl-2-pyridinyl)-2-Propanone, a compound with the chemical formula C9H10O, is a significant molecule in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 73010-36-3, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a pyridine ring with a methyl substituent at the 5-position and an acetyl group at the 2-position makes it a versatile intermediate for synthesizing various bioactive molecules.

The pyridine core in 1-(5-methyl-2-pyridinyl)-2-propanone is a crucial feature that contributes to its reactivity and functionality. Pyridine derivatives are widely recognized for their role in drug development, often serving as key pharmacophores in therapeutic agents. The 5-methyl substituent enhances the electronic properties of the pyridine ring, influencing its interaction with biological targets. This modification can lead to improved solubility and metabolic stability, which are critical factors in drug design.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-(5-methyl-2-pyridinyl)-2-propanone. Studies have demonstrated its utility as a precursor in the synthesis of compounds with antimicrobial and anti-inflammatory properties. The acetyl group at the 2-position of the pyridine ring provides a site for further functionalization, enabling the creation of more complex molecules with enhanced biological activity.

One of the most compelling aspects of 1-(5-methyl-2-pyridinyl)-2-propanone is its role in the development of novel therapeutic agents. Researchers have leveraged its structural framework to design molecules that interact with specific enzymes and receptors involved in various diseases. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The ability to modulate these interactions through structural modifications makes 1-(5-methyl-2-pyridinyl)-2-propanone a valuable scaffold for drug discovery.

The synthesis of 1-(5-methyl-2-pyridinyl)-2-propanone involves well-established organic chemistry techniques, including condensation reactions and functional group transformations. The process typically starts with readily available starting materials, such as 5-methyl-2-formylpyridine and acetone, making it accessible for large-scale production. Advances in synthetic methodologies have further optimized the yield and purity of this compound, facilitating its use in industrial applications.

From a chemical biology perspective, 1-(5-methyl-2-pyridinyl)-2-propanone serves as a valuable tool for studying enzyme mechanisms and metabolic pathways. Its interactions with biological targets can provide insights into disease mechanisms and help identify new therapeutic strategies. Additionally, the compound's ability to cross cell membranes makes it an attractive candidate for drug delivery systems designed to enhance bioavailability and target specificity.

The pharmaceutical industry has taken note of the potential of 1-(5-methyl-2-pyridinyl)-2-propanone and is actively exploring its applications in drug development. Collaborative efforts between academia and industry have led to several innovative approaches for utilizing this compound as a building block for novel therapeutics. These efforts are supported by computational modeling and high-throughput screening techniques, which accelerate the discovery process.

In conclusion, 1-(5-methyl-2-pyridinyl)-2-propanone (CAS No. 73010-36-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for synthesizing bioactive molecules with therapeutic applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in the development of next-generation drugs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:73010-36-3)1-(5-methylpyridin-2-yl)acetone
A1173161
Purity:99%
Quantity:5g
Price ($):169.0
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